1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Description

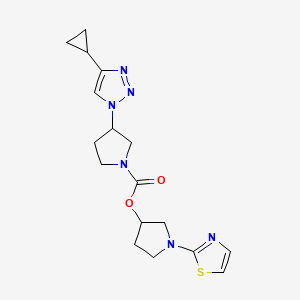

This compound features a bis-pyrrolidine scaffold with two distinct heterocyclic substituents: a thiazol-2-yl group and a 4-cyclopropyl-1H-1,2,3-triazol-1-yl moiety. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is linked to the pyrrolidine at position 3, while the triazole group, substituted with a cyclopropyl ring, is attached to the second pyrrolidine at position 3.

Properties

IUPAC Name |

[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl] 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c24-17(25-14-4-7-21(10-14)16-18-5-8-26-16)22-6-3-13(9-22)23-11-15(19-20-23)12-1-2-12/h5,8,11-14H,1-4,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPKIMGPGPKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCN(C4)C5=NC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. Its structure incorporates both thiazole and triazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential anticancer properties, mechanisms of action, and relevant case studies.

Molecular Structure

The chemical formula for this compound is with a molecular weight of approximately 304.37 g/mol. The compound features a thiazole ring connected to a pyrrolidine structure, along with a triazole group that enhances its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.37 g/mol |

| Molecular Formula | C14H16N4O2S |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Research indicates that compounds with thiazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate varying degrees of cytotoxicity against different cancer cell lines.

Case Study Findings:

- Cytotoxicity Against Cancer Cell Lines :

- Compounds structurally related to 1-(thiazol-2-yl)pyrrolidin derivatives were tested against several cancer cell lines, including HCT116 and MDA-MB231. The IC50 values for these compounds ranged from 42.5 µg/mL to over 64 µg/mL, indicating moderate to strong anticancer activity .

- Specific derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Microtubule Formation : Similar thiazole derivatives have been reported to inhibit microtubule formation, disrupting mitotic processes in cancer cells .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of cyclin-dependent kinases .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

- Thiazole and Triazole Moieties : The presence of these rings is critical for enhancing the interaction with biological targets such as enzymes involved in cancer progression.

- Pyrrolidine Backbone : Modifications on the pyrrolidine ring can significantly affect the potency and selectivity of the compound against specific cancer types .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing thiazole and triazole rings often exhibit anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer (MCF-7) . The structural similarity of 1-(thiazol-2-yl)pyrrolidin-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate to these derivatives suggests it may also possess similar anticancer activities.

Antimicrobial Activity

Thiazole-containing compounds are known for their antimicrobial properties. The presence of the thiazole moiety in this compound could enhance its effectiveness against bacterial and fungal infections. Studies have highlighted the importance of five-membered heterocycles in developing antibacterial agents .

Anticonvulsant Properties

Recent studies have demonstrated that thiazole derivatives can exhibit anticonvulsant activity. For example, certain thiazole-based compounds have been reported to significantly reduce seizure activity in animal models . Given the structural features of the compound , it may also be investigated for similar anticonvulsant effects.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the thiazole and triazole rings can significantly impact their biological effects. For instance:

- The introduction of electron-donating groups can enhance anticancer activity.

- The specific positioning of substituents on the rings may influence the compound's interaction with biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cycloaddition processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole-pyridine hybrids against various cancer cell lines. Compounds similar to this compound were tested for their ability to inhibit cell proliferation. Results indicated that certain modifications led to improved IC50 values compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole- and Pyrrolidine-Containing Analogues

Compound 3c (1-(4-(2-((2-Carboxyethyl)-4-methylanilino)-1,3-thiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) and Compound 4a (Methyl 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate) from provide key points of comparison:

- Structural Differences: Thiazole Substitution: The target compound features a thiazol-2-yl group, whereas 3c and 4a have thiazol-5-yl substituents. This positional isomerism impacts electronic properties; the 2-position in thiazole is more electron-deficient due to proximity to the sulfur atom. Triazole vs.

- Synthesis: 3c and 4a were synthesized via thiourea intermediate reactions in acetonitrile or esterification in methanol . The target compound’s synthesis likely involves click chemistry (given the triazole group) or coupling reactions, but specific details are absent in the provided evidence.

Table 1: Comparison of Thiazole-Pyrrolidine Derivatives

Cyclopropyl-Triazole Analogues

The title compound (I) from , ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, shares the 4-cyclopropyl-triazole motif but differs in core structure:

- Core Heterocycle : The target compound uses pyrrolidine, while compound I employs pyridine. Pyrrolidine’s saturated ring enhances conformational flexibility and basicity compared to pyridine’s aromatic system.

- Biological Relevance: Compound I’s triazole-pyridine scaffold is noted as a ligand or intermediate in bioactive molecules .

Table 2: Cyclopropyl-Triazole Derivatives

Research Findings and Implications

- Spectroscopic Characterization : Compounds 3c and 4a were validated via $ ^1H $-/$ ^{13}C $-NMR, IR, and elemental analysis . The target compound would require similar characterization, with expected shifts for triazole (~7.5–8.5 ppm in $ ^1H $-NMR) and cyclopropyl protons (~0.5–1.5 ppm).

- However, the cyclopropyl group may enhance metabolic stability, and the thiazole-triazole combination could synergize in target binding .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective "click" reaction. Pyrrolidine-3-azide is prepared by substituting a hydroxyl or halogen group at the 3-position with sodium azide. This intermediate reacts with cyclopropylacetylene under Cu(I) catalysis to yield 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine.

Reaction Conditions:

- Azide precursor: 3-Bromopyrrolidine (1.0 equiv)

- Reagents: NaN₃ (2.0 equiv), DMF, 80°C, 12 h

- CuAAC: Cyclopropylacetylene (1.2 equiv), CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv), t-BuOH/H₂O (1:1), RT, 24 h

Yield: 78–85% (isolated via column chromatography, silica gel, EtOAc/hexane).

Carboxylic Acid Functionalization

The pyrrolidine nitrogen is acylated using chloroformate or phosgene derivatives. For example, treatment with triphosgene in dichloromethane generates the 1-carboxylic acid chloride, which is hydrolyzed to the free acid.

Reaction Conditions:

- Substrate: 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.0 equiv)

- Reagents: Triphosgene (1.5 equiv), Et₃N (3.0 equiv), DCM, 0°C → RT, 6 h

- Hydrolysis: 2M NaOH, THF/H₂O (1:1), RT, 2 h

Yield: 90–92% (acid precipitation at pH 2–3).

Synthesis of 1-(Thiazol-2-yl)Pyrrolidin-3-ol

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of a α-bromoketone with thiourea. Pyrrolidin-3-one is brominated at the α-position to form 3-bromopyrrolidin-3-one, which reacts with thiourea in ethanol.

Reaction Conditions:

Reduction of Ketone to Alcohol

The ketone group in 1-(thiazol-2-yl)pyrrolidin-3-one is reduced using NaBH₄ in methanol to yield the secondary alcohol.

Reaction Conditions:

- Substrate: 1-(Thiazol-2-yl)pyrrolidin-3-one (1.0 equiv)

- Reagents: NaBH₄ (2.0 equiv), MeOH, 0°C → RT, 4 h

Yield: 88–90% (purified via silica gel chromatography).

Esterification of Carboxylic Acid and Alcohol

The final step involves coupling the carboxylic acid and alcohol via Steglich esterification or mixed anhydride methods.

Steglich Esterification

Reaction Conditions:

- Carboxylic acid: 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylic acid (1.0 equiv)

- Alcohol: 1-(Thiazol-2-yl)pyrrolidin-3-ol (1.2 equiv)

- Reagents: DCC (1.5 equiv), DMAP (0.2 equiv), DCM, RT, 24 h

Yield: 65–70% (purified via preparative HPLC, C18 column, MeCN/H₂O).

Mixed Anhydride Method

Reaction Conditions:

- Carboxylic acid: 3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylic acid (1.0 equiv)

- Alcohol: 1-(Thiazol-2-yl)pyrrolidin-3-ol (1.2 equiv)

- Reagents: Isobutyl chloroformate (1.5 equiv), N-methylmorpholine (2.0 equiv), THF, -15°C, 2 h

Yield: 72–75% (isolated by extraction and silica gel chromatography).

Optimization and Analytical Characterization

Reaction Optimization

Spectroscopic Data

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., triazole substitution pattern) and stereochemistry of pyrrolidine rings. Key signals include pyrrolidine CH₂ groups (~3.0–4.0 ppm) and triazole protons (~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or sulfur presence) .

- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystalline forms) .

How can researchers address regioselectivity challenges during triazole formation?

Q. Advanced

- CuAAC vs. thermal conditions : Cu(I) catalysts enforce 1,4-regioselectivity, while non-catalyzed azide-alkyne reactions may yield 1,5-isomers. Computational modeling (DFT) can predict regiochemical outcomes .

- Substituent effects : Electron-withdrawing groups on alkynes (e.g., esters) favor 1,4-selectivity. Monitor reaction progress via TLC or HPLC to detect regioisomeric by-products .

What strategies resolve stereochemical ambiguities in the pyrrolidine rings?

Q. Advanced

- NOESY NMR : Correlates spatial proximity of protons to determine ring puckering (e.g., C3-endo vs. C2-endo conformations) .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in chiral pyrrolidine derivatives .

- Crystallographic data comparison : Overlay experimental X-ray structures with computational models (e.g., Mercury CSD) to validate stereochemistry .

How should contradictory biological activity data be analyzed across studies?

Q. Advanced

- Purity reassessment : Contradictions may arise from impurities (>95% purity required for reliable assays). Use HPLC-MS to verify batch consistency .

- Target-specific assays : Compare activity in enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assays). Discrepancies may indicate off-target effects .

- In silico docking : Model interactions with proteins (e.g., CYP450 enzymes) to rationalize potency variations .

What in vitro assays are suitable for evaluating pharmacological potential?

Q. Advanced

- Enzyme inhibition : Fluorescence-based assays (e.g., trypanothione reductase for antiparasitic activity) .

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via flow cytometry .

- Membrane permeability : Caco-2 cell monolayers assess intestinal absorption potential .

How is hydrolysis stability tested for the carboxylate ester group?

Q. Basic

- pH-dependent studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and quantify half-life .

- Enzymatic hydrolysis : Use esterases (e.g., porcine liver esterase) to simulate metabolic pathways. Identify metabolites (e.g., free carboxylic acid) .

What computational methods predict metabolic pathways and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.